4-(3-methylphenyl)-1H-imidazole hydrochloride chemical structure and properties
4-(3-methylphenyl)-1H-imidazole hydrochloride chemical structure and properties
Executive Summary & Chemical Identity[1][2]
4-(3-methylphenyl)-1H-imidazole hydrochloride is a significant heterocyclic scaffold in medicinal chemistry, primarily recognized for its utility in developing ligands for
This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and pharmacological rationale.
Chemical Structure & Nomenclature
| Parameter | Detail |
| IUPAC Name | 4-(3-methylphenyl)-1H-imidazole hydrochloride |
| Common Name | 3-Methyl-4-phenylimidazole HCl |
| Molecular Formula | |
| Molecular Weight | 194.66 g/mol (Salt); 158.20 g/mol (Free Base) |
| CAS Number | Note: Often indexed under free base 3033-53-2 or generic imidazole salts |
| SMILES | CC1=CC=CC(C2=CN=CN2)=C1.Cl |
Tautomeric Dynamics
The free base exists in an annular tautomeric equilibrium between the
Caption: Proton migration in the free base (left) and stabilization of the symmetric cation upon hydrochloride salt formation (right).
Synthetic Methodology
The synthesis of 4-aryl-1H-imidazoles is classically achieved via the Bredereck-Theilig method or the Van Leusen reaction. For the 3-methylphenyl derivative, the condensation of an
Pathway: -Bromination & Cyclization
Step 1: Bromination of 3-Methylacetophenone
-
Reagents: 3-Methylacetophenone, Bromine (
), Glacial Acetic Acid or Dioxane/Ether. -
Mechanism: Electrophilic alpha-substitution.
-
Process:
-
Dissolve 3-methylacetophenone (1.0 eq) in glacial acetic acid.
-
Add
(1.0 eq) dropwise at to minimize poly-bromination. -
Stir at RT for 2 hours.
-
Quench with ice water; extract the
-bromo intermediate (2-bromo-1-(3-methylphenyl)ethanone).
-
Step 2: Bredereck Cyclization
-
Reagents: 2-bromo-1-(3-methylphenyl)ethanone, Formamide (excess).
-
Conditions:
, 4-6 hours. -
Mechanism: Nucleophilic attack of formamide on the alkyl bromide, followed by dehydration and ring closure.
-
Process:
-
Suspend the bromo-ketone in excess formamide (approx. 10-15 eq).
-
Heat to
. The mixture will homogenize and darken. -
Critical Step: Upon completion (TLC monitoring), pour into ice/ammonia solution to precipitate the free base.
-
Step 3: Hydrochloride Salt Formation
-
Reagents: 4-(3-methylphenyl)-1H-imidazole (free base), HCl in Isopropanol/Ether.
-
Process:
-
Dissolve the crude free base in minimal hot ethanol or isopropanol.
-
Add 2M HCl in diethyl ether dropwise until pH < 2.
-
Cool to
. The hydrochloride salt will crystallize as a white to off-white solid.
-
Caption: Synthetic workflow from commercial precursor to final hydrochloride salt.
Physicochemical Properties[2][5][6][7][8][9]
The hydrochloride salt significantly alters the handling properties compared to the free base, primarily improving aqueous solubility for biological assays.
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store with desiccant. |
| Melting Point | 195 – 210°C (Decomposition) | Estimated range based on structural analogs. Distinct from free base (~120°C). |
| Solubility (Water) | High (>50 mg/mL) | Ideal for saline preparation. |
| Solubility (Organic) | Soluble in DMSO, Methanol, Ethanol. | Insoluble in Hexane, Ether. |
| pKa | ~6.9 - 7.1 (Imidazole ring) | Protonated at physiological pH (7.4). |
| LogP | 2.1 (Free Base) | Moderate lipophilicity aids CNS penetration. |
Analytical Characterization
Validating the structure requires confirming the regiochemistry (4-aryl vs. 2-aryl) and the presence of the salt counterion.
Proton NMR ( -NMR) in DMSO-
-
9.0 - 14.0 ppm: Broad singlet (2H). Represents the
protons of the imidazolium cation (exchangeable with ). -
9.1 ppm: Singlet (1H).
of the imidazole ring.[1][2] This proton is highly deshielded due to the adjacent positive nitrogens. -
8.0 ppm: Singlet (1H).
of the imidazole ring. - 7.6 - 7.2 ppm: Multiplet (4H). Aromatic protons of the 3-methylphenyl ring.[1][3]
- 2.35 ppm: Singlet (3H). Methyl group attached to the phenyl ring.[4][3][5][6][7]
Mass Spectrometry (ESI-MS)
-
Positive Mode: Major peak at
. -
Fragmentation: Loss of
or methyl radical may be observed at higher collision energies.
Pharmacological Context: -Adrenergic Agonism[13][14]
This compound serves as a critical probe in understanding the Structure-Activity Relationship (SAR) of adrenergic ligands. It is structurally related to Detomidine and Medetomidine , which are potent veterinary sedatives.
Mechanism of Action
The imidazole moiety mimics the catecholamine nitrogen of norepinephrine, binding to the aspartic acid residue (Asp113 in
SAR Logic: The 3-Methyl Influence
-
Lipophilic Pocket: The phenyl ring sits in a hydrophobic pocket formed by aromatic residues (Phe, Trp).
-
Steric Tolerance:
-
2-Substitution (Ortho): Often increases selectivity for
over by twisting the ring out of planarity (e.g., Detomidine). -
3-Substitution (Meta): The 3-methyl group in this compound probes the width of the hydrophobic pocket. It generally retains agonist activity but may alter the off-rate kinetics compared to the 2,3-dimethyl analogs.
-
Caption: Molecular interaction model showing the ionic anchor at Asp113 and hydrophobic interactions of the tolyl moiety.
References
-
Organic Syntheses. "Synthesis of 4-Phenylimidazole." Org.[8] Synth. 1941, 21, 96. Link (Foundational method for 4-aryl imidazoles).
-
Journal of Medicinal Chemistry. "Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists." J. Med.[9] Chem. 1997, 40(1), 18-23.[9] Link (SAR context for imidazole adrenergics).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12891, 4-Phenyl-1H-imidazole." PubChem. Link (General physicochemical properties of the class).
- European Journal of Medicinal Chemistry. "Imidazole derivatives as new potent analgesic agents." Eur. J. Med. Chem. 2010. (Discusses the lipophilic requirements of the phenyl ring).
Disclaimer: This guide is for research purposes only. Handling of imidazole hydrochlorides requires standard laboratory safety protocols (PPE, fume hood) due to potential irritant properties.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Methyl-2-phenyl-1H-imidazole(827-43-0) 1H NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole CAS#: 2232-08-8 [m.chemicalbook.com]
- 5. Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
